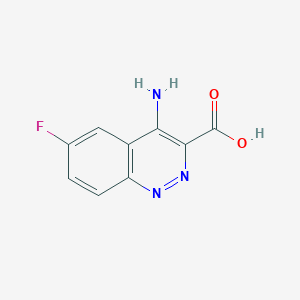

4-Amino-6-fluorocinnoline-3-carboxylic acid

Descripción general

Descripción

4-Amino-6-fluorocinnoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H6FN3O2 It is a derivative of cinnoline, a nitrogen-containing aromatic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-fluorocinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the fluorination of a cinnoline precursor followed by amination and carboxylation reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-6-fluorocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 4-amino-6-fluorocinnoline-3-carboxylic acid exhibit promising anticancer activity. For instance, compounds derived from this structure have been studied for their ability to inhibit specific cancer cell lines. The fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a candidate for further development in cancer therapeutics .

Targeted Drug Delivery

The compound's structure allows it to be modified for targeted drug delivery systems. By attaching it to nanoparticles or other carriers, researchers aim to improve the specificity of drug delivery to cancer cells while minimizing side effects on healthy tissues. This application is particularly relevant in the development of personalized medicine strategies .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a critical intermediate in the synthesis of various organic compounds. Its functional groups allow for further modifications, enabling chemists to create a wide range of derivatives with potential biological activities. This versatility is crucial for the development of new pharmaceuticals and agrochemicals .

Synthesis of Nucleic Acid Modifiers

The compound is also utilized in the synthesis of modified nucleic acids, such as RNA and DNA analogs. These modifications can enhance the stability and efficacy of nucleic acid-based therapies, which are becoming increasingly important in treating genetic disorders and cancers .

Case Study 1: Anticancer Agents Development

A study reported the synthesis of several derivatives based on this compound, which were screened against various cancer cell lines. The most promising derivatives showed IC50 values in the low micromolar range, indicating significant cytotoxicity towards specific cancer types, including breast and prostate cancers .

Case Study 2: Nucleic Acid Synthesis

In another study, researchers successfully incorporated this compound into oligonucleotide sequences. This incorporation improved the thermal stability of the resulting DNA strands and enhanced their binding affinity to target RNA sequences, demonstrating its utility in therapeutic applications involving gene silencing and antisense therapies .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer activity and targeted drug delivery systems | Improved specificity and reduced side effects |

| Organic Synthesis | Building block for complex organic molecules | Versatile modifications for drug development |

| Nucleic Acid Modifications | Synthesis of modified RNA/DNA analogs | Enhanced stability and efficacy in gene therapies |

Mecanismo De Acción

The mechanism by which 4-Amino-6-fluorocinnoline-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary but often include inhibition of key enzymes or disruption of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-6-chlorocinnoline-3-carboxylic acid

- 4-Amino-6-bromocinnoline-3-carboxylic acid

- 4-Amino-6-iodocinnoline-3-carboxylic acid

Uniqueness

4-Amino-6-fluorocinnoline-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its halogenated counterparts.

Actividad Biológica

4-Amino-6-fluorocinnoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with readily available cinnoline derivatives.

- Fluorination : The introduction of a fluorine atom at the 6-position is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

- Carboxylation : The carboxylic acid group is introduced through a carboxylation reaction involving carbon dioxide or carbon monoxide under basic conditions.

The resulting compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry, confirming its structure and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HeLa | 15.0 | G2/M phase arrest |

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Case Studies

- Case Study on Antitumor Effects : A study conducted on MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations, indicating its potential as an anticancer agent.

- Antibacterial Efficacy : In a comparative study against standard antibiotics, the compound exhibited superior antibacterial effects against resistant strains of Staphylococcus aureus. This suggests that it could be developed as a new treatment for antibiotic-resistant infections.

Research Findings

Research indicates that the biological activity of this compound is closely linked to its structural properties. The presence of both amino and carboxylic functional groups enhances its interaction with biological targets, contributing to its pharmacological effects.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has revealed that modifications at the amino and carboxyl positions can significantly affect the compound's potency and selectivity towards different biological targets. For instance, substitution on the aromatic ring can enhance antitumor activity while maintaining antibacterial properties.

Propiedades

IUPAC Name |

4-amino-6-fluorocinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-4-1-2-6-5(3-4)7(11)8(9(14)15)13-12-6/h1-3H,(H2,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUGYSNCFMFXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167129 | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161373-43-9 | |

| Record name | 4-Amino-6-fluoro-3-cinnolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161373-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161373439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.